molecular formula C18H20ClFN2O3S B2876773 4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide CAS No. 941960-18-5

4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2876773
CAS No.: 941960-18-5
M. Wt: 398.88
InChI Key: IRWCUBNRVJRKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the exploration of novel carbonic anhydrase (CA) inhibitors. Benzenesulfonamides are a well-established class of compounds that potently inhibit CA activity by coordinating the zinc ion within the enzyme's active site . The structural motif of this compound, featuring a sulfonamide group linked to a morpholinoethyl and fluorophenyl tail, is designed to enhance selectivity towards tumor-associated isoforms like CA IX and CA XII . These membrane-bound enzymes are overexpressed in hypoxic tumor environments, such as those found in glioblastoma, pancreatic, and breast cancers, and play a critical role in maintaining a pH balance that favors cancer cell survival and growth . Inhibitors of these isoforms can trigger apoptosis and ferroptosis in cancer cells and have been shown to impair tumor growth, making them a promising area for anticancer drug development . Researchers can utilize this compound as a chemical tool to study the biology of carbonic anhydrases in the tumor microenvironment and to investigate its potential antiproliferative effects in various cellular and biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c19-15-3-7-17(8-4-15)26(23,24)21-13-18(22-9-11-25-12-10-22)14-1-5-16(20)6-2-14/h1-8,18,21H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWCUBNRVJRKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Substituent Effects on the Sulfonamide Nitrogen
  • Target Compound: The sulfonamide nitrogen is substituted with a 2-(4-fluorophenyl)-2-morpholinoethyl group, introducing both lipophilic (fluorophenyl) and hydrophilic (morpholine) components.
  • 4-Chloro-N-(4-Fluorophenyl)Benzenesulfonamide (Entry 5, ): Simpler structure with a single 4-fluorophenyl substituent on the sulfonamide nitrogen. Lacks the morpholinoethyl group, resulting in reduced solubility in polar solvents compared to the target compound .
  • W-18 (): Features a piperidinylidene ring and a 4-nitrophenylethyl group. Classified as a controlled substance due to opioid receptor activity, unlike the target compound .
Heterocyclic Modifications
  • 4-Chloro-N-{3-[(4-Fluorophenyl)-Phenyl-Methoxy]-Azetidine-1-Carbonyl}-Benzenesulfonamide (): Incorporates an azetidine ring and a methoxy-linked biphenyl system. The azetidine introduces conformational rigidity, while the morpholino group in the target compound enhances water solubility .
  • 3-Chloro-N-[4-(4-Morpholinylsulfonyl)Phenyl]-1-Benzothiophene-2-Carboxamide (): Replaces the benzene ring with a benzothiophene core.

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Solubility Profile
Target Compound ~450 (estimated) Not reported Chlorobenzene, sulfonamide, morpholine Moderate hydrophilicity
4-Chloro-N-(4-Fluorophenyl)Benzenesulfonamide ~285 Not reported Chlorobenzene, sulfonamide, fluorophenyl Low polarity, lipophilic
W-18 453.34 Not reported Nitrophenylethyl, piperidinylidene High lipophilicity
Compound from 474.94 Not reported Azetidine, morpholino Enhanced aqueous solubility
  • Morpholinoethyl Group: The target compound’s morpholino substituent improves solubility compared to analogs with purely aromatic or alkyl chains (e.g., W-18) .

Spectroscopic Characterization

  • IR Spectroscopy :

    • Target Compound: Expected NH stretch (~3240–3250 cm⁻¹), SO₂ asymmetric/symmetric stretches (~1334 cm⁻¹ and ~1160 cm⁻¹), and aromatic C=C (~1540 cm⁻¹). Similar to Entry 5 () but with additional morpholine-related peaks .
    • Entry 5 (): NH stretch at 3247 cm⁻¹, SO₂ peaks at 1334/1160 cm⁻¹ .
  • NMR Spectroscopy :

    • Target Compound: Aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and fluorophenyl protons (δ 6.9–7.1 ppm). Comparable to Entry 5 (δ 6.82–7.67 ppm for aromatic protons) but with distinct morpholine signals .

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